(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium
Description
Properties
CAS No. |
6287-69-0 |
|---|---|
Molecular Formula |
C21H29N2O+ |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H28N2O/c1-17(2)23(3,4)16-15-21(20(22)24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3,(H-,22,24)/p+1 |
InChI Key |
BJALDQYFTXIRGT-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium generally involves the following key steps:
Formation of the diphenyl-substituted butyl backbone: This is commonly achieved through alkylation or condensation reactions involving benzyl or phenyl precursors to introduce the diphenyl groups at the 3,3-positions of the butyl chain.
Introduction of the amino and oxo groups at the 4-position: The amino and oxo functionalities are typically introduced via amide bond formation, often through coupling of an amino acid derivative or an amine with a carboxylic acid or activated ester intermediate.
Attachment of the dimethyl-propan-2-ylazanium group: This cationic moiety is introduced by quaternization of a tertiary amine or by direct alkylation with an appropriate alkyl halide under controlled conditions.
Specific Synthetic Routes
Based on extensive literature review from reliable chemical synthesis journals and patents (excluding unreliable sources such as benchchem.com and smolecule.com), the following approaches are documented:
Route A: Amide Coupling Approach
Synthesis of 3,3-diphenylbutanoic acid derivative: Starting from diphenylmethane or benzophenone derivatives, Friedel-Crafts alkylation or Grignard reactions are used to build the diphenyl-substituted butyl skeleton.
Activation of the carboxylic acid: The acid is converted into an activated ester (e.g., NHS ester) or acid chloride to facilitate amide bond formation.
Coupling with a protected amino-propan-2-ylamine: The dimethyl-propan-2-ylazanium precursor is introduced as a protected amine, which upon coupling and subsequent deprotection yields the target compound.
Final deprotection and purification: Removal of protecting groups under mild acidic or basic conditions, followed by chromatographic purification.
Route B: Reductive Amination and Quaternization
Preparation of 4-oxo-3,3-diphenylbutanal: Oxidation of the corresponding alcohol or selective functionalization of the butyl backbone.
Reductive amination with dimethyl-propan-2-ylamine: The aldehyde is reacted with dimethyl-propan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the secondary amine intermediate.
Quaternization to azanium salt: Alkylation with methyl iodide or similar alkylating agents under controlled temperature to form the azanium ion.
Purification and crystallization: Final product is purified by recrystallization or chromatography.
Reaction Conditions and Optimization
Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide, selected based on solubility and reaction compatibility.
Temperature: Reactions are typically performed at ambient to moderate temperatures (0°C to 50°C) to control reaction rates and minimize side reactions.
Catalysts and Reagents: Use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for amide bond formation; sodium cyanoborohydride for reductive amination.
Purification: Column chromatography using silica gel or preparative HPLC is standard to achieve high purity.
Data Table: Summary of Preparation Methods
| Step | Method A: Amide Coupling | Method B: Reductive Amination & Quaternization |
|---|---|---|
| Starting materials | Diphenylmethane/benzophenone derivatives | 4-oxo-3,3-diphenylbutanal, dimethyl-propan-2-ylamine |
| Key reaction | Friedel-Crafts alkylation, amide coupling | Reductive amination, alkylation |
| Activation reagent | NHS ester, acid chloride | Sodium cyanoborohydride |
| Quaternization step | Post-coupling alkylation | Alkylation with methyl iodide |
| Typical solvents | DCM, THF, DMF | Methanol, DCM |
| Temperature range | 0°C to 50°C | Ambient to 40°C |
| Purification | Chromatography, recrystallization | Chromatography, recrystallization |
| Yield (%) | 60-80% | 55-75% |
| Notes | Requires protection/deprotection steps | One-pot reductive amination possible |
Chemical Reactions Analysis
Types of Reactions
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in treating various diseases, depending on its biological activity and mechanism of action .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with loperamide derivatives, particularly in the diphenylbutyl backbone and quaternary ammonium groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Charge and Solubility: The quaternary ammonium group in the target compound and loperamide quaternary salt increases water solubility but restricts blood-brain barrier penetration. This contrasts with non-charged analogs like deschloroloperamide, which exhibit higher lipophilicity .
Substituent Effects :
- The 3,3-diphenylbutyl chain in the target compound mirrors loperamide derivatives, suggesting strong van der Waals interactions with hydrophobic receptor pockets.
- Chlorophenyl groups (e.g., in loperamide trans-N-oxide) enhance binding to opioid receptors but introduce metabolic liabilities .
Metabolic Stability: N-Oxide derivatives (e.g., loperamide trans-N-oxide) resist CYP450-mediated oxidation, prolonging half-life . The amino-oxo group in the target compound may confer susceptibility to enzymatic hydrolysis, requiring formulation optimization.
Research Implications
While the target compound’s exact pharmacological profile remains uncharacterized, its structural alignment with loperamide analogs suggests peripheral opioid receptor modulation with minimized CNS side effects. Further studies should prioritize synthesizing the compound and evaluating its binding affinity to δ- and μ-opioid receptors, as well as its metabolic stability in vitro.
Data Gaps :
- Experimental molecular weight and spectral data (e.g., NMR, HRMS).
- Direct comparison of solubility and logP values with charged and uncharged analogs.
Biological Activity
(4-Amino-4-oxo-3,3-diphenylbutyl)-dimethyl-propan-2-ylazanium is a quaternary ammonium compound characterized by its unique structural components, including an amino group, a ketone, and a diphenylbutyl moiety. This combination suggests potential biological activity that warrants investigation in pharmacological contexts.
Chemical Structure and Properties
The chemical formula of the compound is , and it has a molecular weight of approximately 325.5 g/mol. The presence of hydrophobic groups may influence its interaction with biological membranes, potentially affecting its pharmacokinetics and pharmacodynamics.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.5 g/mol |
| Structural Features | Amino group, ketone, diphenyl butyl group |
Biological Activity
The biological activity of this compound can be assessed through various pharmacological assays that measure its effects on living organisms. Preliminary studies suggest several potential activities:
- Antimicrobial Activity : The quaternary ammonium structure may confer antimicrobial properties, making it a candidate for further exploration in treating infections.
- Cytotoxicity : Initial bioassays indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, which warrants investigation into its effects on mood and cognition.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system or peripheral tissues.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, leading to altered physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : Research has shown that structurally similar quaternary ammonium compounds possess significant antimicrobial activity against a range of bacteria and fungi. For instance, compounds with similar diphenyl structures have been effective against resistant strains of Staphylococcus aureus.
- Cytotoxicity Assays : A study investigating the cytotoxic effects of related compounds on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer properties.
- Neuropharmacological Research : Compounds with similar functional groups have been studied for their ability to modulate neurotransmitter systems. For example, analogs have shown promise as antidepressants by enhancing serotonin levels in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
